molecular formula C23H24N4O3 B2606913 N-cyclopentyl-2-oxo-1-(2-oxo-2-(o-tolylamino)ethyl)-1,2-dihydroquinoxaline-6-carboxamide CAS No. 1286714-84-8

N-cyclopentyl-2-oxo-1-(2-oxo-2-(o-tolylamino)ethyl)-1,2-dihydroquinoxaline-6-carboxamide

Cat. No. B2606913
CAS RN: 1286714-84-8
M. Wt: 404.47
InChI Key: DPYUGTXWWGQSOQ-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-oxo-1-(2-oxo-2-(o-tolylamino)ethyl)-1,2-dihydroquinoxaline-6-carboxamide is a useful research compound. Its molecular formula is C23H24N4O3 and its molecular weight is 404.47. The purity is usually 95%.
The exact mass of the compound N-cyclopentyl-2-oxo-1-(2-oxo-2-(o-tolylamino)ethyl)-1,2-dihydroquinoxaline-6-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-cyclopentyl-2-oxo-1-(2-oxo-2-(o-tolylamino)ethyl)-1,2-dihydroquinoxaline-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopentyl-2-oxo-1-(2-oxo-2-(o-tolylamino)ethyl)-1,2-dihydroquinoxaline-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Efficient Synthesis Techniques : A study explored the use of OxymaPure/DIC as an effective reagent for the synthesis of α-ketoamide derivatives, similar to the given compound. This approach showed superiority in terms of purity and yield compared to other methods (El‐Faham et al., 2013).

Applications in Drug Discovery

  • Potential Anticancer Agents : A study reported the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, demonstrating potent cytotoxicity against leukemia and carcinoma, indicating potential as anticancer agents (Deady et al., 2005).
  • Antidepressant Research : Research on 3-ethoxyquinoxalin-2-carboxamides as 5-HT3 receptor antagonists showed that certain compounds exhibited anti-depressant-like activity, underlining the importance of such compounds in neuropsychiatric disorder treatments (Mahesh et al., 2011).

Molecular Interactions and Mechanisms

  • Rhodium-Catalyzed Oxidative Cycloaddition : A study highlighted the use of Rh(III) catalysts in the oxidative cycloaddition of benzamides and alkynes, a process likely relevant to the synthesis or modification of compounds like N-cyclopentyl-2-oxo-1-(2-oxo-2-(o-tolylamino)ethyl)-1,2-dihydroquinoxaline-6-carboxamide. This process demonstrated tolerance to extensive substitution, leading to diverse medicinal chemistry scaffolds (Hyster & Rovis, 2010).

Broad Chemical Synthesis Applications

  • Synthesis of Novel Derivatives : Research has been conducted on the synthesis of various novel derivatives, such as 1,2-functionally-substituted 6,7-dimethoxy-4-spirocyclopentanetetrahydroisoquinolines, which are structurally related and highlight the versatility of such compounds in chemical synthesis (Aghekyan et al., 2009).

properties

IUPAC Name

N-cyclopentyl-1-[2-(2-methylanilino)-2-oxoethyl]-2-oxoquinoxaline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3/c1-15-6-2-5-9-18(15)26-21(28)14-27-20-11-10-16(12-19(20)24-13-22(27)29)23(30)25-17-7-3-4-8-17/h2,5-6,9-13,17H,3-4,7-8,14H2,1H3,(H,25,30)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPYUGTXWWGQSOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C3=C(C=C(C=C3)C(=O)NC4CCCC4)N=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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